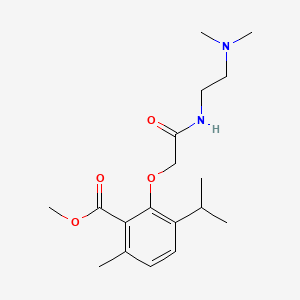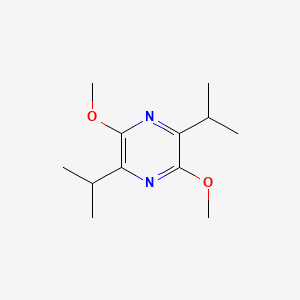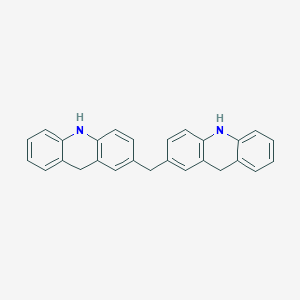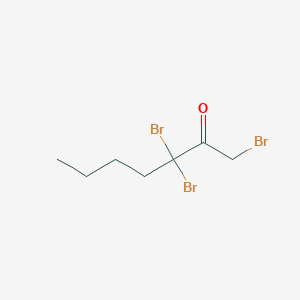
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of 2-methylpropan-1-amine with carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazinane ring structure. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazinane ring to a more reduced form.
Substitution: The compound can participate in substitution reactions where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazinane ring.
Scientific Research Applications
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazole: Similar in structure but with different chemical properties and reactivity.
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazine: Another related compound with distinct applications and mechanisms of action.
Uniqueness
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
54666-62-5 |
|---|---|
Molecular Formula |
C11H22N2S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3,5-bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H22N2S2/c1-9(2)5-12-7-13(6-10(3)4)11(14)15-8-12/h9-10H,5-8H2,1-4H3 |
InChI Key |
ARSLXAUVOGCLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CN(C(=S)SC1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)

![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)

![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)



